molecular formula C22H22BrN5O2 B609183 MLS-2384 CAS No. 1067884-45-0

MLS-2384

Cat. No.: B609183
CAS No.: 1067884-45-0
M. Wt: 468.36
InChI Key: HJVDQPRJANOXIX-IVGNLCKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MLS-2384 is a synthetic 6-bromoindirubin derivative with a bromo group at the C-6 position on one indole ring and a hydrophilic 2-(piperazin-1-yl)ethyl ether group at the C-3′ position on the other indole ring . This structural modification enhances its solubility and dual inhibitory activity against Janus kinase (JAK) and Src kinase, key upstream regulators of the STAT3 signaling pathway . Preclinical studies demonstrate that this compound suppresses tumor growth in diverse cancers, including prostate, breast, ovarian, lung, liver, and melanoma, by blocking JAK/Src-mediated STAT3 phosphorylation and downstream pro-survival proteins (e.g., c-Myc, Mcl-1, survivin) . In vivo, this compound reduces tumor burden in xenograft models with low systemic toxicity, positioning it as a promising therapeutic candidate .

Properties

CAS No.

1067884-45-0

Molecular Formula

C22H22BrN5O2

Molecular Weight

468.36

IUPAC Name

(2Z,3E)-6'-bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one

InChI

InChI=1S/C22H22BrN5O2/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24-25H,7-12H2,(H,26,29)/b21-19-,27-20+

InChI Key

HJVDQPRJANOXIX-IVGNLCKYSA-N

SMILES

O=C(NC1=C/2C=CC(Br)=C1)C2=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MLS2384;  MLS 2384;  MLS-2384

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Target Profiles of this compound and Analogous Compounds

Compound Core Structure Key Modifications Primary Targets Dual Inhibition
This compound 6-Bromoindirubin C-3′: 2-(piperazin-1-yl)ethyl ether JAK2, Src Yes (JAK/Src)
E738 Indirubin Undisclosed JAK, Src Yes
E804 Indirubin-3′-oxime C-3′: 2,3-dihydroxypropyl STAT3, STAT5 No
Momelotinib Pyrrolopyrimidine ATP-competitive JAK1/2 No
Dasatinib Thiazole-carboxamide Multi-kinase Src, Bcr-Abl, STAT3 No
AZD1480 Pyrazolo-pyrimidine ATP-competitive JAK2 No

Key Insights :

  • Structural Uniqueness : Unlike indirubin derivatives like E738 or E804, this compound incorporates a piperazine group, enhancing solubility and kinase-binding affinity .
  • Dual Inhibition : this compound and E738 are rare dual JAK/Src inhibitors, whereas Momelotinib (JAK-specific) and Dasatinib (Src-focused) lack this dual functionality .

Pharmacological Efficacy

Table 2: Preclinical Efficacy and Mechanisms

Compound Cancer Models Tested Key Findings Reference
This compound Melanoma, Prostate, Ovarian - IC₅₀: 0.5–2 μM (in vitro)
- Inhibits STAT3 phosphorylation >80% at 5 μM
- Reduces tumor volume by 60% in xenografts
Momelotinib Ovarian, Myelofibrosis - Reduces cancer stem cell markers
- Prolongs disease-free survival in mice
Dasatinib Leukemia, Solid Tumors - Inhibits Src/STAT3
- Reduces metastasis by 40% in models
AZD1480 Solid Tumors - Suppresses JAK2/STAT3
- Limited efficacy in clinical trials

Key Insights :

  • Broad-Spectrum Activity : this compound exhibits efficacy across six cancer types, outperforming E738 and E804, which have narrower therapeutic ranges .

Mechanistic Advantages

This compound’s dual JAK/Src inhibition disrupts compensatory signaling pathways often observed with single-target inhibitors. For example:

  • In A2780 ovarian cancer cells, this compound suppresses JAK2, Src, and STAT3 phosphorylation simultaneously, whereas Momelotinib (JAK-specific) or Dasatinib (Src-focused) only partially inhibit STAT3 .
  • This compound induces apoptosis via PARP cleavage, a mechanism absent in AZD1480-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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MLS-2384
Reactant of Route 2
MLS-2384

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